molecular formula C26H25ClN2 B10929898 1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10929898
M. Wt: 400.9 g/mol
InChI Key: OHBGKWRIIDCIHH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorophenyl group, two dimethylphenyl groups, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone, which is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used.

Scientific Research Applications

1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Similar structure but lacks the dimethyl groups on the phenyl rings.

    1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole: Similar structure with methyl groups in different positions on the phenyl rings.

Uniqueness

1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to the specific arrangement of the chlorophenyl and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its interaction with molecular targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C26H25ClN2/c1-16-10-12-21(14-18(16)3)25-20(5)26(22-13-11-17(2)19(4)15-22)29(28-25)24-9-7-6-8-23(24)27/h6-15H,1-5H3

InChI Key

OHBGKWRIIDCIHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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